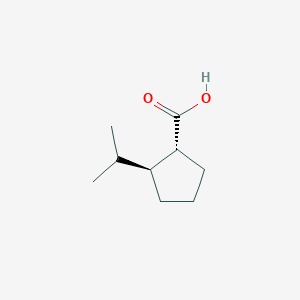

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyclopentanecarboxylic acid derivatives often involves the hydrolysis of cyclopentanecarboxylic acid esters or the use of specific reactions like the Bucherer–Bergs reaction to isolate geometric isomers of the compound. For instance, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated as hydrolysis products of 2-cyclopentanecarboxylic acid-5,5′-hydantoin, formed from ethyl-2-oxocyclopentanecarboxylate via a Bucherer–Bergs reaction, indicating a method that could be adapted for synthesizing variants of (1R,2S)-2-Isopropylcyclopentanecarboxylic acid (Curry et al., 1993).

Scientific Research Applications

Synthesis and Resolution of Isomers

The synthesis and resolution of isomers of related compounds such as 1-amino-1,3-cyclopentanedicarboxylic acid have been studied for their neuronal excitant properties, mimicking the actions elicited by N-methyl-D-aspartic acid. These studies involve the assignment of absolute configuration to the isomers and spectral data analysis, contributing to understanding the structure-activity relationship in medicinal chemistry (Curry et al., 1988).

Analog Synthesis for Antitumor Properties

Research into synthesizing analogs like 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with the isopropylcyclopentanecarboxylic acid, highlights the potential for creating compounds with antitumor properties. This demonstrates the compound's relevance in developing novel therapeutic agents (Huddle & Skinner, 1971).

Structural and Conformational Studies

Investigations into the structural and conformational aspects of similar cyclopentanecarboxylic acid derivatives, such as in the study of crystalline forms of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, provide insights into the polymorphism, intermolecular hydrogen bonds, and their implications on the physical properties and reactivity of such compounds (Terol et al., 1994).

Novel Compound Discovery

The discovery of new compounds like phomosines from endophytic fungi, which include derivatives structurally related to isopropylcyclopentanecarboxylic acid, underscores the potential of natural products as a source of new materials with possible applications in agriculture, medicine, and industry (Dai et al., 2005).

properties

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(2)7-4-3-5-8(7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXQEMOUUOKOLL-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCC[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Isopropylcyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

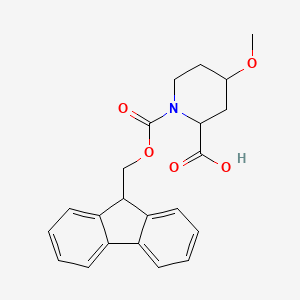

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

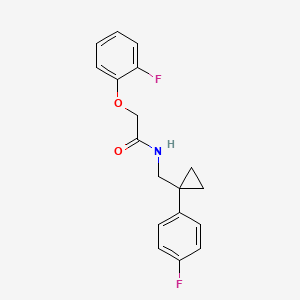

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

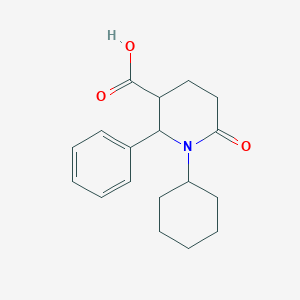

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)